![molecular formula C11H13N3O4 B13719562 N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-morpholin-4-yl-3-nitrobenzaldehyde oxime is an organic compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and an oxime functional group attached to a benzaldehyde core. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime typically involves the following steps:
Nitration: The starting material, 4-morpholin-4-ylbenzaldehyde, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Industrial Production Methods
While specific industrial production methods for 4-morpholin-4-yl-3-nitrobenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-morpholin-4-yl-3-nitrobenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed
Reduction: 4-morpholin-4-yl-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-morpholin-4-yl-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime is largely dependent on its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Oxime Group: Can form stable complexes with metal ions, influencing various biochemical pathways.
Morpholine Ring: Enhances the compound’s solubility and ability to interact with biological membranes.
類似化合物との比較
Similar Compounds
- 4-morpholin-4-yl-3-nitrobenzaldehyde.
- 4-morpholin-4-yl-3-aminobenzaldehyde.
- 4-morpholin-4-ylbenzaldehyde.
Uniqueness
4-morpholin-4-yl-3-nitrobenzaldehyde oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
特性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2 |
InChIキー |
MEVRRKYKPCBYHM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


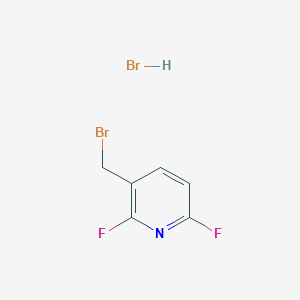

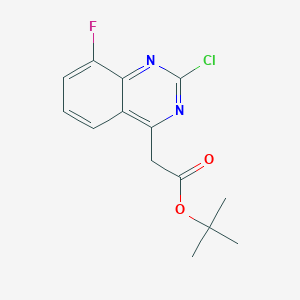
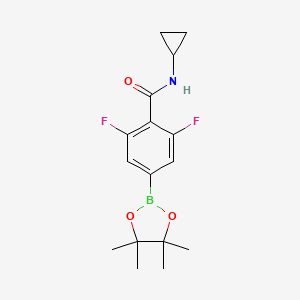
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
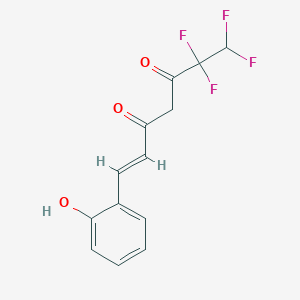
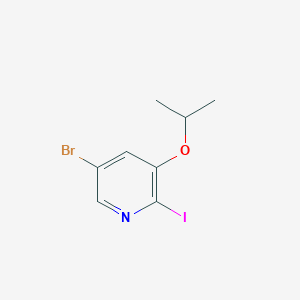
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)

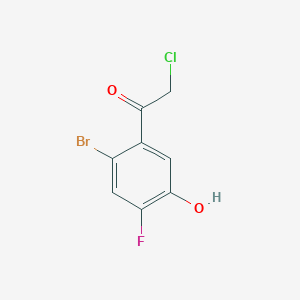

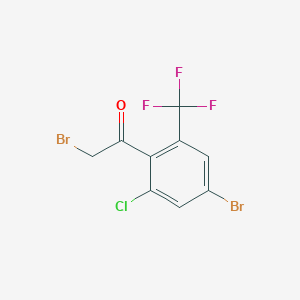
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

